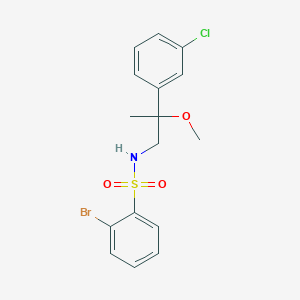

2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide, also known as BAY 11-7082, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent for various diseases. This compound was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anticancer properties.

Applications De Recherche Scientifique

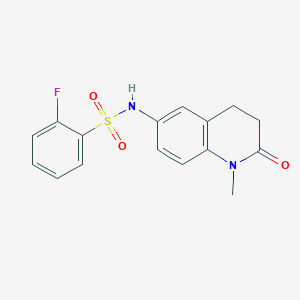

Photodynamic Therapy for Cancer Treatment

Benzenesulfonamide derivatives, particularly those related to zinc phthalocyanine compounds, have shown promising applications in photodynamic therapy (PDT) for cancer treatment. These compounds, characterized by high singlet oxygen quantum yields and good fluorescence properties, are essential for Type II photodynamic mechanisms. Their ability to generate singlet oxygen efficiently makes them potent photosensitizers for destroying cancerous cells under light activation. Such compounds have been synthesized and characterized, displaying photophysical and photochemical properties favorable for PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Environmental Studies

In environmental science, benzenesulfonamide derivatives have been explored for their reactivity and degradation products in chlorinated seawater swimming pools. Oxybenzone, a common UV filter in sunscreens, reacts with chlorine in seawater pools, leading to the formation of brominated disinfection byproducts. Understanding these transformation products is crucial for assessing the environmental impact and toxicity of these compounds in aquatic ecosystems (Manasfi et al., 2015).

Synthetic Chemistry

Benzenesulfonamide derivatives play a significant role in synthetic chemistry, offering pathways to various functionalized molecules. For example, they have been used to study the cleavage of ethers, showcasing a green protocol for regenerating phenols from ethers. This approach emphasizes the environmental benefits of using less hazardous materials and procedures in organic synthesis (Boovanahalli, Kim, & Chi, 2004).

Furthermore, the structural reorganization of sulfanyl-substituted 2-aza-1,3,5-trienes into rare functionalized 2-thiazolines showcases the versatility of benzenesulfonamide derivatives in facilitating novel synthetic routes. Such transformations highlight the potential of these compounds in generating new classes of molecules with potential applications in medicinal chemistry and materials science (Nedolya et al., 2014).

Propriétés

IUPAC Name |

2-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClNO3S/c1-16(22-2,12-6-5-7-13(18)10-12)11-19-23(20,21)15-9-4-3-8-14(15)17/h3-10,19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDCPFYXZVVHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-(3-chlorophenyl)-2-methoxypropyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2995453.png)

![N-(1-Cyanobutyl)-4-[(2,2-dimethylpropanoylamino)methyl]benzamide](/img/structure/B2995462.png)

![3-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2995466.png)